molecular formula C14H16N2O2 B555200 L-Threonine beta-naphthylamide CAS No. 729-25-9

L-Threonine beta-naphthylamide

Cat. No.: B555200
CAS No.: 729-25-9
M. Wt: 244.29 g/mol
InChI Key: UJFAUIPJOQKLMK-UHFFFAOYSA-N
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Description

L-Threonine beta-naphthylamide is a synthetic compound derived from L-threonine, an essential amino acid. This compound is primarily used in proteomics research and has a molecular formula of C14H16N2O2 with a molecular weight of 244.21 . It is known for its applications in biochemical assays and diagnostics, particularly as an enzyme substrate.

Mechanism of Action

Target of Action

L-Threonine beta-naphthylamide primarily targets L-Threonine Transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids . They play a key role in the biosynthesis of therapeutic natural products .

Mode of Action

This compound interacts with its target LTTAs to catalyze the trans-aldehyde reaction of L-threonine and an aldehyde, producing L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity . This interaction results in the formation of two new stereogenic centers in a catalytic step .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of β-hydroxy-α-amino acids . Threonine aldolases, which catalyze a reversible chemical reaction of cleavage of threonine into glycine and acetaldehyde, have been reported as biocatalysts using various aldehydes and glycine as substrates to generate useful β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-threonine, a related compound, is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the production of β-hydroxy-α-amino acids . These compounds have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, lysosomal damage can be induced by biologically active endogenous or exogenous agents such as silica, monosodium urate and oxalate crystals, misfolded protein fibrils, amyloids, l-leucyl-leucine methyl ester (LLOMe), and glycyl-l-phenylalanine 2-naphthylamide . These factors can potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

L-Threonine beta-naphthylamide is involved in the transaldolation reaction catalyzed by L-threonine transaldolases (LTTAs) . This reaction is crucial for the enantioselective synthesis of β-hydroxy-α-amino acids . The compound interacts with various enzymes and biomolecules, and these interactions are often controlled, resulting in a specific stereochemistry at C α and C β positions .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, particularly through its interactions with LTTAs .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Threonine beta-naphthylamide can be synthesized through the formal condensation of the carboxy group of L-threonine with the amino group of beta-naphthylamine . This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been employed to enhance the production of L-threonine, which is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: L-Threonine beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

L-Threonine beta-naphthylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFAUIPJOQKLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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